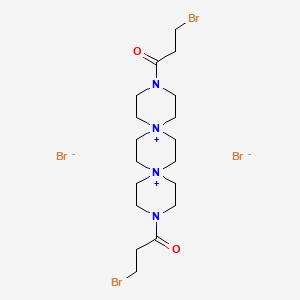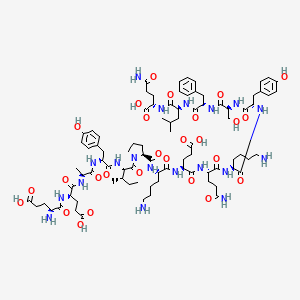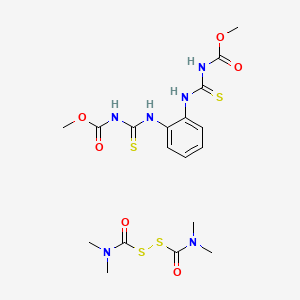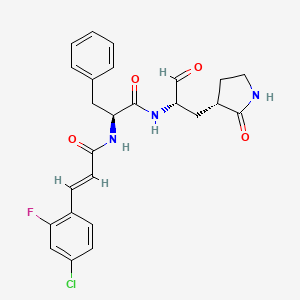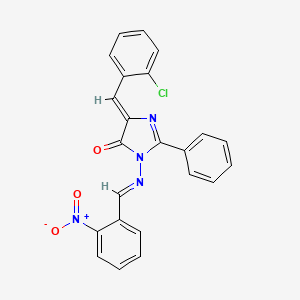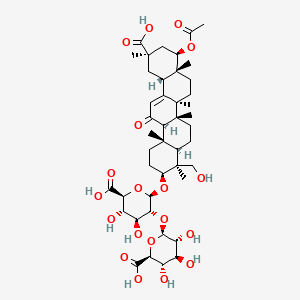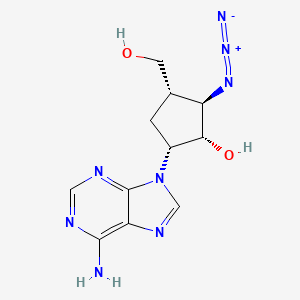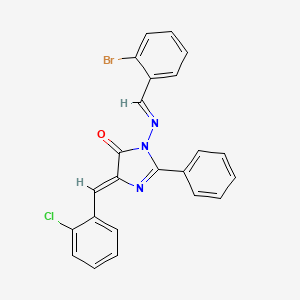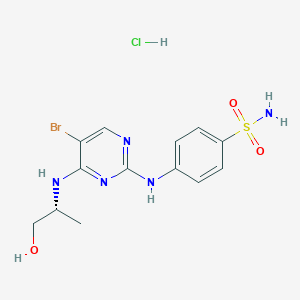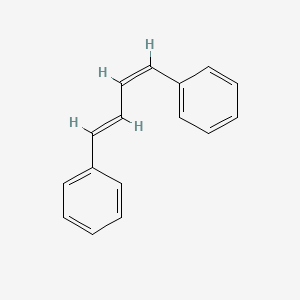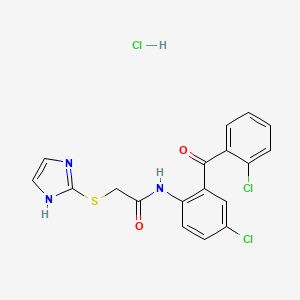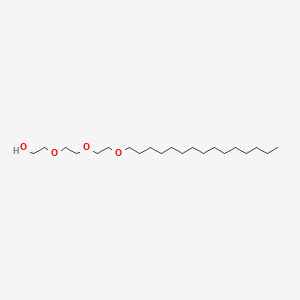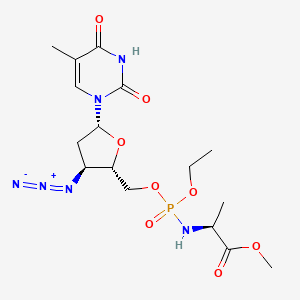
Thymidine, alpha,alpha,alpha-trifluoro-3'-Se-phenyl-3'-seleno-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- is a synthetic nucleoside analogue This compound is characterized by the presence of trifluoromethyl and selenophenyl groups, which impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- typically involves multiple steps, starting from thymidine. The selenophenyl group is introduced via a nucleophilic substitution reaction, where a selenophenyl halide reacts with a nucleophilic site on the thymidine molecule .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- undergoes various chemical reactions, including:
Oxidation: The selenophenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler nucleoside analogue.
Substitution: The trifluoromethyl and selenophenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophenyl group yields selenoxide derivatives, while reduction of the trifluoromethyl group results in a simpler nucleoside analogue .
Scientific Research Applications
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of trifluoromethyl and selenophenyl groups on nucleoside analogues.
Mechanism of Action
The mechanism of action of Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- involves its incorporation into DNA strands during replication. The presence of the trifluoromethyl and selenophenyl groups disrupts normal DNA synthesis, leading to the inhibition of cell division. This makes it a potent agent for studying DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Trifluorothymidine: Another nucleoside analogue with a trifluoromethyl group, used in antiviral research.
5-Ethynyl-2’-deoxyuridine (EdU): A thymidine analogue used for tracking DNA synthesis.
5-Bromo-2’-deoxyuridine (BrdU): A halogenated thymidine analogue used in cell proliferation studies.
Uniqueness
Thymidine, alpha,alpha,alpha-trifluoro-3’-Se-phenyl-3’-seleno- is unique due to the presence of both trifluoromethyl and selenophenyl groups, which impart distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable tool in various research applications .
Properties
CAS No. |
144989-70-8 |
|---|---|
Molecular Formula |
C16H15F3N2O4Se |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylselanyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H15F3N2O4Se/c17-16(18,19)10-7-21(15(24)20-14(10)23)13-6-12(11(8-22)25-13)26-9-4-2-1-3-5-9/h1-5,7,11-13,22H,6,8H2,(H,20,23,24)/t11-,12+,13-/m1/s1 |
InChI Key |
CIBVWXDNMBVPBB-FRRDWIJNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)[Se]C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


